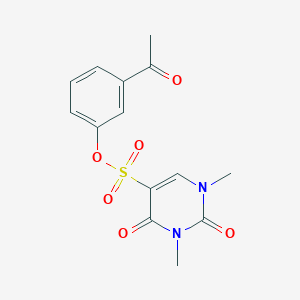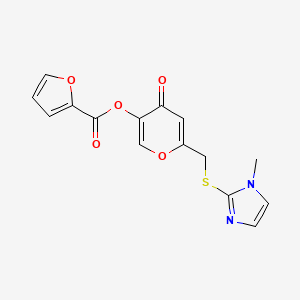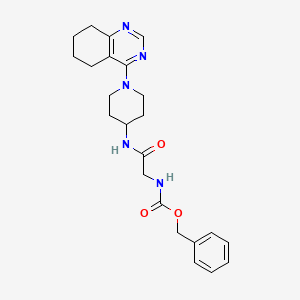
(3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a pyrimidine derivative compound that has gained significant attention in scientific research in recent years. This compound is characterized by its complex molecular structure, which includes a pyrimidine ring substituted with various functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of (3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: : The pyrimidine ring is constructed using a suitable starting material, such as a β-diketone, which undergoes cyclization under acidic conditions.
Substitution Reactions: : Various substituents, including the acetyl group and sulfonate group, are introduced through substitution reactions. These reactions often require specific reagents and conditions to ensure the correct placement of the substituents.
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the efficient use of reagents to achieve high yields and purity.
Analyse Des Réactions Chimiques
(3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, often resulting in the formation of new compounds with altered properties.
Substitution: : Substitution reactions are common, where different groups on the pyrimidine ring are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: : It is used as a building block in the synthesis of more complex molecules, often serving as an intermediate in organic synthesis.
Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules and its potential effects on biological systems.
Industry: : The compound's unique properties make it useful in various industrial processes, such as the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which (3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate exerts its effects depends on its specific application
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, (3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate stands out due to its unique structure and reactivity. Similar compounds may include other pyrimidine derivatives or compounds with similar functional groups. These compounds may share some properties but differ in their specific applications and reactivity.
Propriétés
IUPAC Name |
(3-acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-9(17)10-5-4-6-11(7-10)22-23(20,21)12-8-15(2)14(19)16(3)13(12)18/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHHAKHCJCQUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2806068.png)


![2-(4-(methylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2806072.png)
![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2806076.png)



![3-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2806085.png)

![N-[5-cyano-2-(propylamino)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2806087.png)
![2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2806088.png)


